2-(Pentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
2-(Pentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a pentyloxy group and a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2-(Pentyloxy)pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base, such as potassium carbonate, to facilitate the formation of the boronic ester group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Pentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form a boronic acid derivative.
Reduction: The pyridine ring can be reduced under specific conditions to form a piperidine derivative.
Substitution: The pentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Nucleophiles such as alkoxides or amines.
Major Products
Oxidation: 2-(Pentyloxy)-4-boronic acid pyridine.
Reduction: 2-(Pentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Pentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Biology: Potential use in the development of boron-containing drugs due to the bioactive properties of boronic esters.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(Pentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The pyridine ring can also interact with various molecular targets, contributing to the compound’s overall reactivity and functionality .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-(Ethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-(Butoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
2-(Pentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of the pentyloxy group, which can influence the compound’s solubility, reactivity, and overall chemical properties. The longer alkyl chain in the pentyloxy group compared to methoxy or ethoxy groups can lead to different interactions in chemical reactions and applications .
Properties
CAS No. |
1346707-89-8 |
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Molecular Formula |
C16H26BNO3 |
Molecular Weight |
291.2 g/mol |
IUPAC Name |
2-pentoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C16H26BNO3/c1-6-7-8-11-19-14-12-13(9-10-18-14)17-20-15(2,3)16(4,5)21-17/h9-10,12H,6-8,11H2,1-5H3 |
InChI Key |
DYQNWMAWHOMWLB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCCCCC |
Origin of Product |
United States |
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